molecular formula C11H16OSi B14082059 2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)-

2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)-

Cat. No.: B14082059
M. Wt: 192.33 g/mol
InChI Key: FVNKRUNEJXXMHC-UXBLZVDNSA-N
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Description

2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- is an organosilicon compound with a unique structure that includes a vinyl group and a dimethylphenylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- typically involves the reaction of a vinylsilane precursor with an appropriate alcohol under specific conditions. One common method includes the hydrosilylation of an alkyne with a dimethylphenylsilane in the presence of a catalyst such as platinum or rhodium . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- undergoes various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated alcohols.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- involves its interaction with various molecular targets and pathways. The vinyl group can participate in polymerization reactions, while the silyl group can enhance the stability and reactivity of the compound. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- is unique due to the presence of the dimethylphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where stability and reactivity are crucial.

Properties

Molecular Formula

C11H16OSi

Molecular Weight

192.33 g/mol

IUPAC Name

(E)-3-[dimethyl(phenyl)silyl]prop-2-en-1-ol

InChI

InChI=1S/C11H16OSi/c1-13(2,10-6-9-12)11-7-4-3-5-8-11/h3-8,10,12H,9H2,1-2H3/b10-6+

InChI Key

FVNKRUNEJXXMHC-UXBLZVDNSA-N

Isomeric SMILES

C[Si](C)(/C=C/CO)C1=CC=CC=C1

Canonical SMILES

C[Si](C)(C=CCO)C1=CC=CC=C1

Origin of Product

United States

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